molecular formula C21H14ClNO5 B4044752 2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate

2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate

Cat. No.: B4044752
M. Wt: 395.8 g/mol
InChI Key: JQXFVKJKXVKQRU-UHFFFAOYSA-N
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Description

2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate typically involves the reaction of 2-oxo-1,2-diphenylethanol with 2-chloro-4-nitrobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature . The reaction proceeds via an O-acylation mechanism, resulting in the formation of the ester bond between the two reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The nitro and chloro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.

Major Products Formed

    Reduction: The major product would be 2-oxo-1,2-diphenylethyl 2-chloro-4-aminobenzoate.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis: The products would be 2-oxo-1,2-diphenylethanol and 2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups could influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,2-diphenylethyl 4-chlorobenzoate
  • 2-oxo-1,2-diphenylethyl 2-nitrobenzoate
  • 2-oxo-1,2-diphenylethyl 4-nitrobenzoate

Uniqueness

The combination of these functional groups can lead to unique chemical properties and biological activities not observed in similar compounds .

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c22-18-13-16(23(26)27)11-12-17(18)21(25)28-20(15-9-5-2-6-10-15)19(24)14-7-3-1-4-8-14/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFVKJKXVKQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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